![molecular formula C11H20N2O2 B1378915 1-Amino-5-Boc-5-aza-spiro[2.4]heptane CAS No. 1290627-06-3](/img/structure/B1378915.png)
1-Amino-5-Boc-5-aza-spiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a compound with a unique spirocyclic structure. It contains a spiro[2.4]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group adds to its stability and makes it a valuable intermediate in organic synthesis .
Métodos De Preparación
The synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane can be achieved through various methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides . This method provides a direct and efficient route to the spirocyclic structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Análisis De Reacciones Químicas
1-Amino-5-Boc-5-aza-spiro[2.4]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-5-Boc-5-aza-spiro[2.4]heptane has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-Amino-5-Boc-5-aza-spiro[2.4]heptane can be compared with other similar compounds, such as:
5-Aza-spiro[2.4]heptane: Lacks the Boc protecting group, making it less stable and more reactive.
1-Amino-5-aza-spiro[2.4]heptane: Similar structure but without the Boc group, leading to different reactivity and applications.
The presence of the Boc group in this compound provides added stability and makes it a more versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFYOHHOPHYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
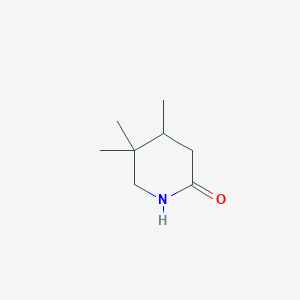

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

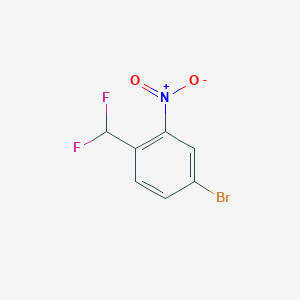

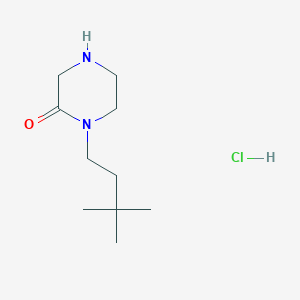
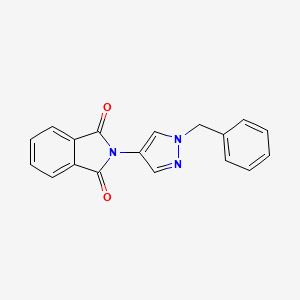
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
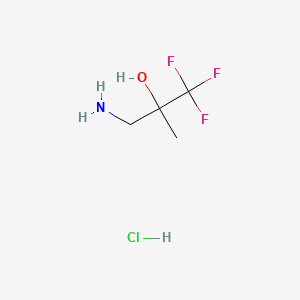
![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)
![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
